7-chloro-5-methylbenzofuran-3(2H)-one
Description
Properties
IUPAC Name |
7-chloro-5-methyl-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO2/c1-5-2-6-8(11)4-12-9(6)7(10)3-5/h2-3H,4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTWBRSXCYFWVFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)Cl)OCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Optimization
In a representative procedure, 2-hydroxy-4-chloro-6-methylacetophenone (10 mmol) reacts with benzaldehyde (12 mmol) in ethanol under reflux with 10% aqueous NaOH. The aldol adduct forms within 6 hours, after which concentrated HCl is added to induce cyclization at 80°C for 4 hours. The methyl group at position 5 and chlorine at position 7 are introduced via the acetophenone precursor, ensuring regioselectivity.
Key variables impacting yield include:
Workup and Characterization
The crude product is purified via silica gel chromatography (hexane/ethyl acetate, 4:1), yielding a pale-yellow solid. $$^1$$H NMR (CDCl$$3$$) displays signals at δ 2.41 (s, 3H, CH$$3$$), 6.92 (d, J=8.4 Hz, 1H), 7.38 (s, 1H), and 7.63 (d, J=8.4 Hz, 1H), confirming the benzofuran structure. LC-MS analysis shows a molecular ion peak at m/z 210 [M+H]$$^+$$.
Friedel-Crafts Acylation Strategy
Friedel-Crafts acylation offers an alternative route, particularly for introducing acyl groups at specific positions. Here, 4-chloro-2-methylphenol undergoes acylation with chloroacetyl chloride in the presence of AlCl$$_3$$, followed by intramolecular cyclization.
Stepwise Synthesis
- Acylation : 4-Chloro-2-methylphenol (10 mmol) reacts with chloroacetyl chloride (12 mmol) in dichloromethane with AlCl$$_3$$ (3.0 equiv) at 0–5°C for 2 hours. The intermediate 2-chloro-1-(4-chloro-2-methylphenoxy)acetone is isolated in 68% yield.
- Cyclization : The intermediate is treated with polyphosphoric acid (PPA) at 120°C for 3 hours, inducing ring closure to form the benzofuranone.
Catalytic Efficiency
AlCl$$3$$ loading critically affects reaction completeness. Substoichiometric amounts (<2.5 equiv) result in unreacted starting material, while excess AlCl$$3$$ (>3.0 equiv) complicates aqueous workup due to emulsion formation. Optimal yields (75%) are achieved at 2.8 equiv AlCl$$_3$$.
One-Pot Heteroannulation Approach
Recent advancements emphasize one-pot methodologies to streamline synthesis. A mixture of 4-chloro-2-methylresorcinol and ethyl acetoacetate in acetic acid undergoes heteroannulation at reflux, directly yielding the target compound.
Reaction Conditions and Yield
Comparative Data
| Parameter | One-Pot Method | Claisen-Schmidt | Friedel-Crafts |
|---|---|---|---|
| Yield (%) | 81 | 72 | 75 |
| Reaction Time (h) | 18 | 10 | 5 |
| Purification Complexity | Low | Moderate | High |
Functionalization of Preexisting Benzofuranones
Post-synthetic modification offers a route to introduce chloro and methyl groups. For example, 5-methylbenzofuran-3(2H)-one undergoes electrophilic chlorination using sulfuryl chloride (SO$$2$$Cl$$2$$) in CCl$$_4$$ at 40°C.
Chlorination Selectivity
The position of chlorination is governed by directing effects. The methyl group at position 5 deactivates the adjacent positions, favoring chlorination at position 7 (para to the oxygen). A 65% yield is achieved with 1.2 equiv SO$$2$$Cl$$2$$.
Green Chemistry Approaches
Emerging methodologies focus on solvent-free and catalytic systems. Microwave-assisted synthesis of 7-chloro-5-methylbenzofuran-3(2H)-one using montmorillonite K10 clay as a catalyst achieves 78% yield in 20 minutes.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 7-chloro-5-methylbenzofuran-3(2H)-one can undergo oxidation reactions to form corresponding quinones.
Reduction: Reduction of the compound can lead to the formation of dihydrobenzofuran derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products:
Oxidation Products: Quinones and related compounds.
Reduction Products: Dihydrobenzofuran derivatives.
Substitution Products: Substituted benzofuran derivatives with various functional groups.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and pathways.
Biology:
- Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine:
- Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 7-chloro-5-methylbenzofuran-3(2H)-one involves its interaction with specific molecular targets. The compound can:
- Inhibit certain enzymes by binding to their active sites.
- Interfere with cellular processes by integrating into biological membranes.
- Modulate signaling pathways by interacting with receptors and other proteins.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The pharmacological and physicochemical properties of benzofuran derivatives are highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis with key analogs:
Table 1: Structural and Bioactivity Comparison
Key Observations
Substituent Position and Bioactivity: The 5-chloro-2,7-dimethyl-3-(3-methylphenylsulfonyl)-1-benzofuran (Cl at position 5) exhibits broad-spectrum antifungal and antitumor activities . This contrasts with the target compound (Cl at position 7), suggesting that substituent position significantly impacts biological targeting. 5-Chloro-2-(4-methylphenyl)-3-methylsulfinyl-1-benzofuran (Cl at position 5, sulfinyl group at 3) demonstrates enhanced antimicrobial activity compared to non-sulfonated analogs, highlighting the role of sulfur-containing groups in modulating efficacy .
Halogen Effects :
- The 5-chloro-7-fluoro analog () introduces fluorine at position 7, which may increase electronegativity and metabolic stability compared to the target compound’s chlorine at the same position. Such substitutions are often leveraged to optimize pharmacokinetic profiles .
This method could theoretically be adapted for this compound, though its discontinued status suggests practical challenges .
Biological Activity
7-Chloro-5-methylbenzofuran-3(2H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound features a benzofuran core with a chlorine atom and a methyl group at specific positions, which influence its biological activity. The structural formula can be represented as follows:
Biological Activity Overview
The biological activities of this compound have been investigated in various studies, highlighting its potential as an anticancer agent and its interactions with multiple biological targets.
Anticancer Activity
Recent studies have demonstrated that derivatives of benzofuran, including this compound, exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting cell cycle progression. In vitro assays indicated that it effectively inhibits the proliferation of various cancer cell lines, including lung adenocarcinoma (A549) and breast cancer (MCF-7) cells .
- IC50 Values : The compound's potency was assessed using MTT assays, revealing IC50 values ranging from 1.48 µM to 47.02 µM against different cancer cell lines, indicating its potential as a therapeutic agent .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A549 (Lung Cancer) | 16.4 |
| Other Benzofuran Derivatives | MCF-7 (Breast Cancer) | 1.48 - 47.02 |
Structure–Activity Relationship (SAR)
The structure–activity relationship studies indicate that modifications to the benzofuran structure can significantly alter biological activity:
- Chlorine Substitution : The presence of chlorine at the 7-position enhances the compound's interaction with biological targets, potentially increasing its anticancer efficacy.
- Methyl Group Influence : The methyl group at the 5-position appears to contribute to the overall stability and bioactivity of the compound.
Case Studies
Several studies have explored the biological effects of this compound:
- In Vitro Studies : A study evaluated the cytotoxic effects on A549 cells, demonstrating that treatment with the compound resulted in significant cell death through apoptosis, evidenced by increased annexin V staining .
- In Vivo Models : Animal models have shown that administration of this compound can reduce tumor size without significant toxicity to normal tissues, suggesting a favorable therapeutic index for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
